molecular formula C11H10N2O3 B2545725 2-(1H-indol-2-ylformamido)acetic acid CAS No. 68724-93-6

2-(1H-indol-2-ylformamido)acetic acid

Cat. No.: B2545725
CAS No.: 68724-93-6
M. Wt: 218.212
InChI Key: BJKDAKXYJCJZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-ylformamido)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-ylformamido)acetic acid typically involves the reaction of indole derivatives with formamide and acetic acid. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves biotechnological approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-2-ylformamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-2-ylformamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-ylformamido)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-2-ylformamido)acetic acid is unique due to its specific structural features and the presence of both an indole ring and a formamido group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(1H-indole-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-12-11(16)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKDAKXYJCJZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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